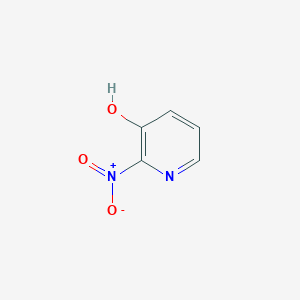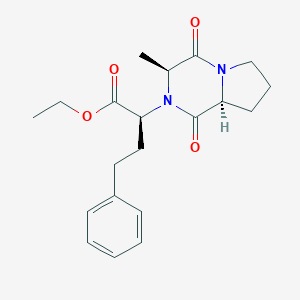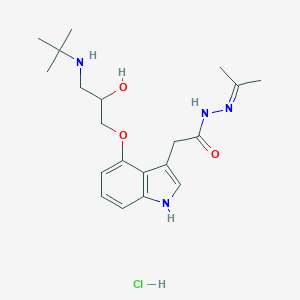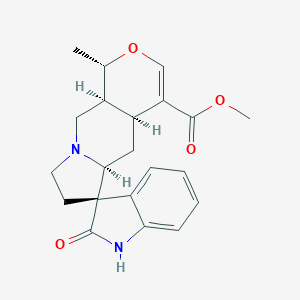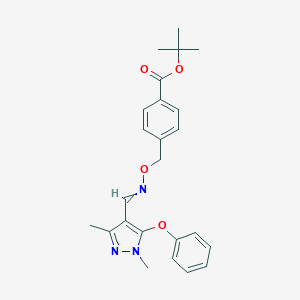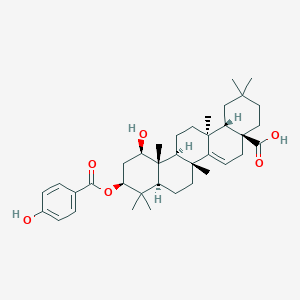
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-((4-hydroxybenzoyl)oxy)-D-friedoolean-14-en-28-oic acid (1beta,3beta)- is a triterpenoid compound that has gained significant interest in the scientific community due to its potential therapeutic properties. It is derived from the bark of the plant Maytenus ilicifolia and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
Natural Product Chemistry : This compound is related to a group of substances known as D:A-friedooleananes. Kumar, Muthukuda, and MacLeod (1985) isolated three new D:A-friedooleananes from Euonymus revolutus, showcasing the compound's relevance in natural product chemistry and its potential for various applications (Kumar, Muthukuda, & MacLeod, 1985).
Molecular Structure and Synthesis : Research by Jayaraman, Balasubramaniam, and Valiyaveettil (2004) on hydroxybenzoic acid derivatives, which share a structural similarity with the compound , demonstrates its significance in understanding molecular structures and guiding synthesis processes (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Environmental Chemistry : Sun, Qian, Blough, and Mopper (2015) studied hydroxyl radicals production by similar compounds, highlighting its role in environmental chemistry, particularly in natural waters (Sun, Qian, Blough, & Mopper, 2015).
Pharmacological Applications : The structure of the compound bears resemblance to oleanolic acid derivatives, which have been studied for their anti-cancer properties. Shanmugam, Dai, Kumar, Tan, Sethi, and Bishayee (2014) highlight the potential of such compounds in cancer prevention and therapy (Shanmugam et al., 2014).
Chemical Interactions and Crystallization : The study by Jin, Liu, Gao, Lin, Chen, and Wang (2014) on hydrogen-bond interactions between acidic compounds and bis(benzimidazole) provides insights into the crystalline structures and interactions relevant to derivatives of hydroxybenzoic acid (Jin et al., 2014).
Propriétés
Numéro CAS |
155510-77-3 |
|---|---|
Formule moléculaire |
C37H52O6 |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1 |
Clé InChI |
VGODRAUARQJBJM-FCWPOGGHSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C |
SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
SMILES canonique |
CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C |
Synonymes |
1-hydroxymaprounic 3-p-hydroxybenzoate HOBz-OHMAP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




